molecular formula C5H11NO3 B8704399 (S)-methyl (1-hydroxypropan-2-yl)carbamate

(S)-methyl (1-hydroxypropan-2-yl)carbamate

Cat. No.: B8704399
M. Wt: 133.15 g/mol
InChI Key: RXFVDPLFYFUMOV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-methyl (1-hydroxypropan-2-yl)carbamate is a chiral carbamate compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its molecular formula is C5H11NO3, and it is known for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of (S)-1,2-diaminopropane with methyl chloroformate. The process begins with the protection of the amine group using benzyl chloroformate, followed by the addition of methyl chloroformate to form the carbamate. The reaction is carried out under controlled temperature conditions, usually between 0-5°C, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-methyl (1-hydroxypropan-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials .

Mechanism of Action

The mechanism of action of (S)-methyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Isopropyl carbamate

Uniqueness

(S)-methyl (1-hydroxypropan-2-yl)carbamate is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to other carbamates.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl N-[(2S)-1-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C5H11NO3/c1-4(3-7)6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m0/s1

InChI Key

RXFVDPLFYFUMOV-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CO)NC(=O)OC

Canonical SMILES

CC(CO)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.